molecular formula C13H16N4 B15055498 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine

3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B15055498
M. Wt: 228.29 g/mol
InChI Key: BUHNFILNXRKAJJ-UHFFFAOYSA-N
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Description

3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method includes the formation of a carbinolamine intermediate by the addition of an amine to a double bond C=O, followed by the elimination of a water molecule and intramolecular cyclization . The reaction is often catalyzed by acids to increase the reactivity of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit poly (ADP-ribose) polymerase 1 (PARP-1), which is necessary for cell survival when overactivated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine apart is its unique combination of the triazole and piperidine moieties, which enhances its pharmacokinetic properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

3-(2-phenyl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C13H16N4/c1-2-6-12(7-3-1)17-13(15-10-16-17)11-5-4-8-14-9-11/h1-3,6-7,10-11,14H,4-5,8-9H2

InChI Key

BUHNFILNXRKAJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC=NN2C3=CC=CC=C3

Origin of Product

United States

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